molecular formula C9H13N3O3 B14416592 3-(2-Amino-4-nitroanilino)propan-1-ol CAS No. 80369-77-3

3-(2-Amino-4-nitroanilino)propan-1-ol

Cat. No.: B14416592
CAS No.: 80369-77-3
M. Wt: 211.22 g/mol
InChI Key: OMKRVKUNBKZZRJ-UHFFFAOYSA-N
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Description

3-(2-Amino-4-nitroanilino)propan-1-ol is an organic compound with the molecular formula C9H13N3O3. It is a derivative of aniline, featuring both amino and nitro functional groups attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-nitroanilino)propan-1-ol typically involves the nitration of 2-aminoaniline followed by a coupling reaction with propanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-nitroanilino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Amino-4-nitroanilino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential as a biochemical probe due to its functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-nitroanilino)propan-1-ol involves its interaction with molecular targets through its amino and nitro functional groups. These interactions can lead to the modulation of biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the nitro group.

    2-Amino-4-nitroaniline: Similar functional groups but without the propanol backbone.

    4-Nitroaniline: Contains the nitro group but lacks the amino and propanol functionalities.

Properties

CAS No.

80369-77-3

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

3-(2-amino-4-nitroanilino)propan-1-ol

InChI

InChI=1S/C9H13N3O3/c10-8-6-7(12(14)15)2-3-9(8)11-4-1-5-13/h2-3,6,11,13H,1,4-5,10H2

InChI Key

OMKRVKUNBKZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NCCCO

Origin of Product

United States

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